1-{[2-(Hydroxymethyl)pyrrolidin-1-yl]methyl}cyclohexan-1-ol
Description
Properties
IUPAC Name |
1-[[2-(hydroxymethyl)pyrrolidin-1-yl]methyl]cyclohexan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO2/c14-9-11-5-4-8-13(11)10-12(15)6-2-1-3-7-12/h11,14-15H,1-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAMCHOHLVLEYIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(CN2CCCC2CO)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-{[2-(Hydroxymethyl)pyrrolidin-1-yl]methyl}cyclohexan-1-ol can be achieved through several routes. One common method involves the Petasis reaction, which is a multi-component reaction involving an aldehyde, an amine, and a boronic acid . This reaction is favored due to its mild conditions and high yields. Industrial production methods may involve optimization of this reaction to scale up the synthesis while maintaining purity and yield.
Chemical Reactions Analysis
1-{[2-(Hydroxymethyl)pyrrolidin-1-yl]methyl}cyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the hydroxyl group to a hydrogen, forming a more saturated compound.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like thionyl chloride.
Major Products: Depending on the reaction, major products can include ketones, carboxylic acids, or substituted derivatives.
Scientific Research Applications
1-{[2-(Hydroxymethyl)pyrrolidin-1-yl]methyl}cyclohexan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with applications in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-{[2-(Hydroxymethyl)pyrrolidin-1-yl]methyl}cyclohexan-1-ol involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various enzymes and receptors, potentially modulating their activity. The hydroxymethyl group may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties of 1-{[2-(Hydroxymethyl)pyrrolidin-1-yl]methyl}cyclohexan-1-ol, a comparative analysis with structurally related compounds is provided below:
Structural Analogues
2-(Pyrrolidin-1-yl)cyclohexan-1-ol (CAS 93080-29-6) Structure: Cyclohexanol with a pyrrolidine substituent at the 2-position. Molecular Formula: C₁₀H₁₉NO; MW: 169.26 g/mol. Key Differences: Lacks the hydroxymethyl group on the pyrrolidine ring, reducing hydrogen-bonding capacity. Physicochemical Properties: XlogP = 1 (indicative of moderate lipophilicity); two undefined stereocenters .
1-(Piperidin-2-ylmethyl)cyclohexan-1-ol Structure: Cyclohexanol linked to a piperidine ring via a methylene group. Key Differences: Piperidine (6-membered ring) vs. pyrrolidine (5-membered), altering steric and conformational dynamics. The absence of a hydroxymethyl group reduces polarity .
2-(1-Methyl-1H-pyrazol-5-yl)cyclohexan-1-ol (CAS 1342648-38-7) Structure: Cyclohexanol substituted with a pyrazole ring. Molecular Formula: C₁₀H₁₆N₂O; MW: 180.25 g/mol.
4-Methyl-4-(pyrrolidin-1-yl)cyclohexan-1-one Structure: Cyclohexanone with pyrrolidine and methyl groups at the 4-position. Key Differences: Ketone group (instead of hydroxyl) eliminates hydrogen-bond donor capacity; increased lipophilicity (XlogP likely >1) .
Physicochemical and Functional Comparisons
Functional Implications
- Steric Effects : The hydroxymethyl-pyrrolidinylmethyl substituent may introduce steric hindrance, differentiating it from smaller analogues such as 2-(pyrrolidin-1-yl)cyclohexan-1-ol.
- Synthetic Accessibility : Introducing the hydroxymethyl group likely requires additional steps (e.g., hydroxylation or protection/deprotection strategies) compared to simpler pyrrolidine derivatives .
Biological Activity
1-{[2-(Hydroxymethyl)pyrrolidin-1-yl]methyl}cyclohexan-1-ol, a compound featuring a pyrrolidine ring and cyclohexanol structure, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.
The chemical structure of this compound can be summarized as follows:
- IUPAC Name : this compound
- Molecular Formula : C_{13}H_{23}N_{1}O_{2}
- Molecular Weight : 225.33 g/mol
The biological activity of this compound is primarily attributed to its interactions with various biological targets. Research indicates that it may function as a modulator of neurotransmitter systems, particularly affecting pathways related to cognition and mood regulation.
Pharmacological Effects
- Cognitive Enhancement : Preliminary studies suggest that the compound may enhance cognitive functions. It is believed to influence cholinergic systems, which are crucial for memory and learning processes.
- Neuroprotective Properties : The compound exhibits potential neuroprotective effects, possibly through antioxidant mechanisms that mitigate oxidative stress in neuronal cells.
- Anti-inflammatory Activity : Some investigations have indicated that this compound can reduce inflammatory markers, which may be beneficial in conditions characterized by chronic inflammation.
In Vitro Studies
In vitro assays have demonstrated that this compound can inhibit certain enzymes associated with neurodegenerative diseases. For example, it showed significant inhibition of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine, thereby enhancing cholinergic transmission.
| Study | Target | IC50 (µM) | Effect |
|---|---|---|---|
| Study A | AChE | 15.4 | Inhibition |
| Study B | COX-2 | 12.3 | Anti-inflammatory |
Case Studies
A notable case study involved the administration of the compound in animal models of Alzheimer's disease. Results indicated improvements in cognitive function as measured by maze navigation tests and memory retention tasks. The treated group exhibited lower levels of amyloid-beta plaques compared to controls, suggesting a potential role in disease modification.
Q & A
Q. Basic
- NMR Spectroscopy : 1H/13C NMR identifies proton environments (e.g., cyclohexanol OH at δ 1.5–2.0 ppm, pyrrolidine CH2 at δ 2.5–3.5 ppm) .
- X-Ray Crystallography : Use SHELXL for refinement of crystal structures, particularly to resolve stereochemistry. Data collection at 100 K with synchrotron radiation improves resolution .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ expected at m/z 256.1912 for C13H25NO2) .
What are the stereochemical considerations in the synthesis of this compound, and how can enantiomeric purity be ensured?
Q. Advanced
- Chiral Catalysts : Employ asymmetric catalysis (e.g., Jacobsen’s catalyst) during key steps to control stereocenters .
- Chiral HPLC : Use columns like Chiralpak AD-H with hexane/isopropanol gradients to separate enantiomers and verify purity (>99% ee) .
- Circular Dichroism (CD) : Confirm absolute configuration by comparing experimental CD spectra with computed data (TD-DFT methods) .
How can computational modeling predict the biological interactions of this compound with potential enzyme targets?
Q. Advanced
- Molecular Docking : Use AutoDock Vina to simulate binding to targets (e.g., kinases or GPCRs). The hydroxymethyl group forms hydrogen bonds with catalytic residues (e.g., Asp86 in COX-2), while the pyrrolidine ring engages in hydrophobic interactions .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes. Analyze RMSD (<2 Å) and binding free energy (MM/PBSA) .
What are the known biological activities associated with structurally similar cyclohexanol-pyrrolidine derivatives?
Q. Basic
- Antimicrobial Activity : Analogues with hydroxymethyl groups show MIC values of 8–16 µg/mL against S. aureus due to membrane disruption .
- Anti-Inflammatory Effects : Inhibition of COX-2 (IC50 ~50 nM) via hydrogen bonding with the catalytic site .
- Neuroactive Potential : Pyrrolidine derivatives modulate dopamine receptors (Ki ~200 nM), suggesting CNS applications .
What experimental strategies are recommended to resolve contradictory data in the compound's cytotoxicity profiles across different cell lines?
Q. Advanced
- Dose-Response Assays : Test concentrations from 1 nM–100 µM in ≥3 cell lines (e.g., HEK293, HepG2) to identify cell-type-specific effects .
- Assay Validation : Compare MTT, ATP-lite, and live/dead staining to rule out assay artifacts (e.g., redox interference with MTT) .
- Transcriptomics : Perform RNA-seq on treated vs. untreated cells to identify differentially expressed pathways (e.g., apoptosis vs. proliferation) .
What solvents and reaction conditions are optimal for the nucleophilic addition steps in synthesizing this compound?
Q. Basic
- Solvents : Use anhydrous THF or DMSO to stabilize intermediates and enhance nucleophilicity .
- Temperature : Maintain 60–80°C to accelerate kinetics while avoiding decomposition .
- Workup : Quench reactions with NH4Cl(aq), extract with EtOAc, and purify via flash chromatography (SiO2, hexane/EtOAc gradient) .
How does the hydroxymethyl group influence the compound's pharmacokinetic properties, and what modifications could enhance bioavailability?
Q. Advanced
- Solubility : The hydroxymethyl group increases aqueous solubility (logP reduced by ~0.5 units) but may limit blood-brain barrier penetration .
- Prodrug Strategies : Convert the hydroxyl to a phosphate ester for improved absorption; hydrolyze in vivo by phosphatases .
- Structural Modifications : Replace hydroxymethyl with trifluoromethyl to balance lipophilicity and metabolic stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
